Triisopropylsilyltrifluoromethane

Descripción

Contextualization of Trifluoromethylation and Fluorinated Compounds in Modern Chemical Research

The introduction of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern chemical research, with profound implications for pharmaceuticals, agrochemicals, and materials science. Current time information in Bangalore, IN.rsc.org The trifluoromethyl (CF3) group, in particular, is a privileged substituent due to its unique electronic properties and steric profile. acs.org Its strong electron-withdrawing nature significantly alters the physicochemical properties of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. acs.orgresearchgate.net

In medicinal chemistry, the incorporation of a CF3 group is a well-established strategy to optimize drug candidates. acs.orged.ac.uk This modification can block metabolic pathways, increase a drug's half-life, and fine-tune its pharmacokinetic profile. acs.org A significant number of top-selling pharmaceuticals contain a trifluoromethyl group, highlighting its importance in drug design. ed.ac.ukresearchgate.net

Beyond the life sciences, fluorinated compounds are integral to the development of advanced materials. Current time information in Bangalore, IN. The exceptional strength of the carbon-fluorine bond imparts high thermal stability and chemical resistance to fluoropolymers. Current time information in Bangalore, IN.rroij.com These materials find widespread use in demanding applications, from aerospace components to non-stick coatings and advanced electronics. Current time information in Bangalore, IN.uni-bayreuth.de The ability of fluorine to modify surface energy and optical properties has also led to the creation of specialized materials like hydrophobic coatings and fluorinated nanomaterials for energy storage and biomedical devices. Current time information in Bangalore, IN.rroij.com

The process of introducing a trifluoromethyl group, known as trifluoromethylation, is an active area of research in organic synthesis. researchgate.net Chemists have developed a diverse toolkit of reagents to effect this transformation, broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylating agents. ed.ac.uk The choice of reagent is dictated by the specific substrate and the desired reactivity.

Significance of Triisopropylsilyltrifluoromethane as a Strategic Reagent

This compound, often abbreviated as TIPS-CF3, has emerged as a significant reagent for nucleophilic trifluoromethylation. It belongs to the family of trialkylsilyl trifluoromethanes, with the Ruppert-Prakash reagent, trimethylsilyltrifluoromethane (TMSCF3), being the most well-known member. ed.ac.uk These reagents serve as convenient sources of the trifluoromethyl anion (CF3-), a highly reactive and unstable species. nih.gov The silicon-carbon bond in trialkylsilyl trifluoromethanes is readily cleaved by a nucleophilic activator, such as a fluoride (B91410) salt, to generate the transient CF3- anion for subsequent reaction with an electrophile. Current time information in Bangalore, IN.

The strategic importance of this compound lies in the steric bulk of its triisopropylsilyl group. In a comparative study with its less sterically hindered analogs, trimethylsilyltrifluoromethane (TMSCF3) and triethylsilyltrifluoromethane (TESCF3), significant differences in reactivity and selectivity were observed. Reactions involving TIPS-CF3 were found to proceed more slowly and, in some cases, with lower selectivity compared to TMSCF3 and TESCF3. While seemingly a disadvantage, this attenuated reactivity can be strategically exploited in complex molecule synthesis where fine-tuning of reactivity is crucial to avoid side reactions or to achieve specific stereochemical outcomes.

The generation of the trifluoromethyl anion from silyl (B83357) reagents is a nuanced process. Detailed mechanistic studies have revealed that the reaction can proceed through an anionic chain reaction where both the product alkoxide and the CF3- anion can act as chain carriers. acs.org The nature of the silyl group, the initiator, and the substrate all play a role in the kinetic landscape of the reaction. With the bulkier TIPS-CF3, the formation of the ion-paired trifluoromethyl anion has been observed, highlighting the influence of the silyl group on the nature of the reactive species.

The controlled release of the trifluoromethyl anion from this compound makes it a valuable tool for the synthesis of trifluoromethylated alcohols from carbonyl compounds, which are important building blocks in medicinal and agricultural chemistry. rroij.com While direct applications in the total synthesis of natural products are less commonly reported compared to TMSCF3, the unique reactivity profile of TIPS-CF3 offers potential for chemoselective trifluoromethylations in polyfunctional molecules.

Historical Trajectory and Evolution of Trifluoromethylating Reagents and this compound's Place

The journey of trifluoromethylation began long before the strategic design of reagents like this compound. Early investigations into the biological activity of trifluoromethyl-containing compounds date back to 1927. researchgate.net The first synthetic methods for introducing a CF3 group were developed in the late 19th and early 20th centuries, often relying on harsh reagents like antimony fluoride or hydrogen fluoride. researchgate.net

A significant leap forward came with the development of more user-friendly and selective trifluoromethylating agents. The field is broadly divided into reagents that deliver a nucleophilic, electrophilic, or radical CF3 species.

Evolution of Key Trifluoromethylating Reagents

| Reagent Type | Key Reagents | Year of Introduction/Key Development | Significance |

| Nucleophilic | Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash Reagent) | 1984 (Ruppert), 1989 (Prakash & Olah) | A widely used, stable, and convenient source of the CF3- anion, activated by fluoride. researchgate.neted.ac.uk |

| Fluoroform (CF3H) | - | An atom-economical but less reactive source of CF3-, requiring strong bases for activation. researchgate.net | |

| Sodium trifluoroacetate | 1981 | Used in copper-catalyzed reactions with aromatic halides. researchgate.net | |

| Electrophilic | S-trifluoromethyl diarylsulfonium salts (Umemoto Reagents) | 1980s | Shelf-stable reagents for the trifluoromethylation of a wide range of nucleophiles. researchgate.net |

| Hypervalent iodine(III)-CF3 reagents (Togni Reagents) | 2006 | Mild and effective electrophilic trifluoromethylating agents. researchgate.net | |

| Radical | Trifluoroiodomethane (CF3I) | - | A common source of the CF3 radical, often used in photochemically or radically initiated reactions. researchgate.net |

| Sodium trifluoromethanesulfinate (Langlois' Reagent) | 1991 | A versatile reagent for generating the CF3 radical under oxidative conditions. researchgate.neted.ac.uk |

This compound takes its place within the lineage of nucleophilic trifluoromethylating agents pioneered by the Ruppert-Prakash reagent. Its development represents a refinement of the trialkylsilyl trifluoromethane (B1200692) platform, where the steric and electronic properties of the silyl group are modulated to control reactivity. While TMSCF3 remains the workhorse for many applications due to its higher reactivity, the availability of analogs like TIPS-CF3 provides chemists with a valuable set of tools to tackle more challenging synthetic problems that require a more nuanced approach to trifluoromethylation. The ongoing exploration of the mechanistic intricacies of these reagents continues to expand their strategic application in the synthesis of complex and valuable fluorinated molecules. acs.org

Structure

2D Structure

3D Structure

Propiedades

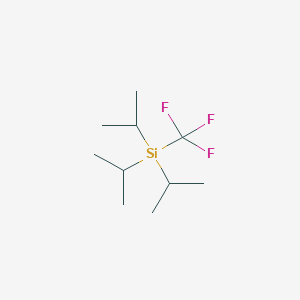

Fórmula molecular |

C10H21F3Si |

|---|---|

Peso molecular |

226.35 g/mol |

Nombre IUPAC |

tri(propan-2-yl)-(trifluoromethyl)silane |

InChI |

InChI=1S/C10H21F3Si/c1-7(2)14(8(3)4,9(5)6)10(11,12)13/h7-9H,1-6H3 |

Clave InChI |

LRDFQYDEQSHCFN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)[Si](C(C)C)(C(C)C)C(F)(F)F |

Origen del producto |

United States |

Synthetic Methodologies Catalyzed by or Utilizing Triisopropylsilyltrifluoromethane

Triisopropylsilyltrifluoromethane in Trifluoromethylation Reactions

The primary application of this compound lies in its ability to serve as a source of the trifluoromethyl group for introduction into various organic molecules. This is achieved through methodologies where it acts either as a nucleophilic trifluoromethide anion (CF₃⁻) equivalent or as a precursor in electrophilic trifluoromethylation strategies.

In nucleophilic trifluoromethylation, (i-Pr)₃SiCF₃ transfers a trifluoromethyl anion equivalent to an electrophilic substrate, most commonly the carbon atom of a carbonyl group. semanticscholar.org These reactions are typically initiated by a nucleophilic activator, which is essential to liberate the trifluoromethyl anion. semanticscholar.org

The mechanism of nucleophilic trifluoromethylation using trialkylsilyltrifluoromethanes, including (i-Pr)₃SiCF₃, is intricate and proceeds via an anionic chain reaction rather than a simple direct transfer from the siliconate intermediate. nih.govresearchgate.netacs.org

Mechanistic Pathway:

Initiation: The reaction is initiated by a catalytic amount of a nucleophilic activator, typically a fluoride (B91410) ion source (e.g., TBAF). The activator attacks the silicon atom of (i-Pr)₃SiCF₃ to form a transient pentacoordinate silicate (B1173343) intermediate, [(i-Pr)₃Si(F)CF₃]⁻. semanticscholar.orgorganic-chemistry.org

Chain Carrier Generation: This silicate does not directly transfer the CF₃⁻ group. Instead, the reaction is propagated by chain carriers, which are the product alkoxide and the trifluoromethide anion itself. nih.govresearchgate.net A key step involves the reaction between the initially formed alkoxide adduct and another molecule of (i-Pr)₃SiCF₃, which generates the pentavalent complex that facilitates the transfer of the trifluoromethyl group to another molecule of the carbonyl substrate. semanticscholar.org

Propagation: The trifluoromethyl anion (CF₃⁻) attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a trifluoromethylated alkoxide intermediate. This new alkoxide can then react with another molecule of (i-Pr)₃SiCF₃, regenerating the CF₃⁻ anion and propagating the chain.

Silylation and Termination: The trifluoromethylated alkoxide is subsequently trapped by the triisopropylsilyl group, yielding the final silylated product, a triisopropylsilyl ether. The reaction terminates when the reactants are consumed or through side reactions.

The overarching mechanism demonstrates that these reactions are complex, with kinetics and selectivity being highly dependent on the specific silylating agent, initiator, and substrate. nih.govresearchgate.net

Reaction Scope: The primary scope for nucleophilic trifluoromethylation with (i-Pr)₃SiCF₃ includes a wide range of carbonyl compounds. It is effective for the trifluoromethylation of both aldehydes and ketones to produce the corresponding trifluoromethylated alcohols after a hydrolysis workup. organic-chemistry.org The reaction's efficiency can be influenced by the steric and electronic properties of the carbonyl substrate.

This compound's utility is best understood in comparison to other common nucleophilic CF₃ sources like trimethylsilyltrifluoromethane (CF₃TMS or Ruppert-Prakash reagent) and fluoroform (HCF₃). nih.govorganic-chemistry.orgnih.gov The choice of reagent often depends on the specific substrate, desired reactivity, and reaction conditions.

| Feature | This compound (TIPS-CF₃) | Trimethylsilyltrifluoromethane (TMS-CF₃) | Fluoroform (HCF₃) |

|---|---|---|---|

| Reactivity & Activation | Requires nucleophilic activation (e.g., F⁻). Reactivity is modulated by the bulky silyl (B83357) group, which can influence reaction rates. nih.govresearchgate.net | The most widely used reagent, requires nucleophilic activation (e.g., F⁻, alkoxides). Generally exhibits high reactivity. semanticscholar.orgorganic-chemistry.orgresearchgate.net | A gaseous, inexpensive byproduct. Requires a strong base for deprotonation to generate the CF₃⁻ anion. nih.gov |

| Stability | Generally more stable than TMS-CF₃ due to the sterically hindering triisopropylsilyl group. | Thermally stable and can be handled with relative ease, but is sensitive to moisture and strong nucleophiles. researchgate.net | Highly stable gas, but its conjugate base, the CF₃⁻ anion, is unstable and prone to decomposition into difluorocarbene. nih.gov |

| Reaction Scope | Effective for aldehydes and ketones. The steric bulk may offer different selectivity compared to TMS-CF₃ in certain cases. nih.govresearchgate.net | Broad scope, including aldehydes, ketones, imines, and other electrophiles. organic-chemistry.orgresearchgate.net | Scope can be limited by the strong basic conditions required, which are not compatible with base-sensitive functional groups. nih.gov |

| Handling & Cost | A liquid reagent, handled similarly to other air-sensitive silanes. Generally more expensive than TMS-CF₃. | A volatile liquid, commercially available. researchgate.net | A gas, which can be challenging to handle in stoichiometric amounts in the lab. It is, however, an inexpensive industrial byproduct. nih.gov |

The efficiency and outcome of nucleophilic trifluoromethylation with (i-Pr)₃SiCF₃ are critically dependent on the choice of additives and the solvent system.

Fluoride Additives : Anhydrous fluoride ion sources are the most common activators. Tetrabutylammonium (B224687) fluoride (TBAF) is a widely used soluble initiator that promotes the reaction under mild conditions. organic-chemistry.org Other sources like cesium fluoride (CsF) are also effective and can be advantageous in certain protocols. semanticscholar.org The concentration of the fluoride initiator, rather than its specific counterion, often dictates the turnover rate of the catalytic cycle. nih.govresearchgate.net

Solvent Systems : Polar aprotic solvents are generally preferred for these reactions. Tetrahydrofuran (B95107) (THF) is a standard solvent that effectively solvates the intermediates in the catalytic cycle. organic-chemistry.org Other solvents like glymes (e.g., ethylene (B1197577) glycol dimethyl ether) can also be employed and may influence reaction rates and yields. The solvent's ability to coordinate with the various species in the anionic chain reaction is crucial for efficient trifluoromethylation.

Photoinduced Conditions : Visible-light photoredox catalysis offers an alternative pathway for trifluoromethylation. d-nb.inforesearchgate.net While many examples use other CF₃ sources, the principles can be extended to systems involving silyl trifluoromethyl reagents. In a photoinduced process, a photocatalyst, upon absorbing light, can initiate a single-electron transfer (SET) process. For instance, a photocatalyst like Ir{dF(CF₃)ppy}₂]PF₆ or Ru(bpy)₃Cl₂ can be used to generate a trifluoromethyl radical from a suitable precursor under visible light irradiation. d-nb.inforesearchgate.net This radical can then add to substrates like heterocycles. nih.gov This approach allows for trifluoromethylation under mild, often neutral, conditions, expanding the scope to substrates that are sensitive to nucleophilic or basic reagents.

While (i-Pr)₃SiCF₃ is intrinsically a nucleophilic reagent, it can be utilized as a precursor in reactions that achieve the formal electrophilic trifluoromethylation of certain substrates, particularly electron-rich aromatic and heteroaromatic systems. This typically involves the generation of a trifluoromethyl radical (CF₃•), which is an electrophilic species. conicet.gov.arnih.gov

Direct electrophilic attack by a "CF₃⁺" cation is extremely challenging to achieve. Instead, strategies involving (i-Pr)₃SiCF₃ often rely on radical pathways initiated by an oxidant or through photoredox catalysis. nih.govnih.gov

Proposed Mechanistic Framework (Radical Pathway): A plausible mechanism involves a Single Electron Transfer (SET) process.

Generation of CF₃ Radical: Under oxidative or photoredox conditions, (i-Pr)₃SiCF₃ can be induced to generate a trifluoromethyl radical (CF₃•). In a photoredox cycle, an excited photocatalyst can act as an oxidant to abstract an electron from a complex formed with the silyl reagent, or alternatively, act as a reductant to activate a co-oxidant which then generates the CF₃•.

Radical Addition: The generated electrophilic CF₃• radical then attacks an electron-rich substrate, such as an arene or heterocycle, forming a radical intermediate (a cyclohexadienyl radical in the case of an arene). nih.gov

Rearomatization: The radical intermediate is then oxidized in a subsequent step to lose a proton and an electron (or H•), restoring aromaticity and yielding the final trifluoromethylated product.

This pathway avoids the formation of a high-energy "CF₃⁺" cation and explains the trifluoromethylation of substrates that are typically reactive towards electrophiles.

Substrate Generality: The substrates for these electrophilic-type trifluoromethylations are generally electron-rich aromatic and heteroaromatic compounds that are susceptible to radical addition.

| Substrate Class | Reaction Conditions | Typical Product | Reference |

|---|---|---|---|

| Electron-Rich Arenes (e.g., Mesitylene) | Photoredox catalysis, CF₃ source, oxidant, visible light | Trifluoromethylated Arene | d-nb.info |

| Electron-Rich Heterocycles (e.g., Indoles, Pyrroles) | Photoredox catalysis, CF₃ source, visible light, 30 min | Trifluoromethylated Heterocycle | d-nb.infonih.gov |

| Unactivated Alkenes | Photoredox catalysis with a hydrogen atom transfer (HAT) mediator | Hydrotrifluoromethylated Alkane | conicet.gov.ar |

| Potassium Vinyltrifluoroborates | Ru(bpy)₃(PF₆)₂, Togni's reagent (as CF₃• source), visible light | Trifluoromethylated Alkene | rsc.org |

Note: The table provides examples of substrate classes for electrophilic-type trifluoromethylation, often using precursors other than (i-Pr)₃SiCF₃ but illustrating the general reactivity of the generated CF₃ radical.

Radical Trifluoromethylation Pathways

Pathways involving the trifluoromethyl radical (•CF3) are central to many modern trifluoromethylation reactions due to the radical's unique reactivity, allowing for the functionalization of substrates that are unreactive towards ionic methods.

The generation of a trifluoromethyl radical from TIPS-CF3 is conceptually similar to its more studied counterpart, TMS-CF3. The process generally requires a two-step sequence:

Formation of the Trifluoromethyl Anion: A nucleophilic activator, typically a fluoride salt, attacks the silicon center, cleaving the Si-CF3 bond to release the trifluoromethyl anion ([CF3]⁻).

Single-Electron Transfer (SET): The transient trifluoromethyl anion is then oxidized to the trifluoromethyl radical (•CF3). This oxidation can be accomplished by a chemical oxidant or, more commonly, through a photoredox catalytic cycle. researchgate.netsemanticscholar.org

Once generated, the trifluoromethyl radical is a pyramidal, electrophilic species. semanticscholar.org It readily participates in addition reactions, particularly with electron-rich alkenes and arenes. The efficiency and selectivity of these radical reactions are key to their synthetic utility. sioc-journal.cn

The trifluoromethyl radical generated from precursors like TIPS-CF3 can be used in a variety of powerful transformations, including radical addition and difunctionalization reactions.

Difunctionalization Processes: More advanced applications involve intercepting the intermediate carbon radical with another reagent to install a second functional group in a single operation. These processes, such as oxytrifluoromethylation or aminotrifluoromethylation, are highly step-economical. mdpi.comrsc.org A typical mechanism involves the addition of the •CF3 radical to an alkene, followed by oxidation of the resulting alkyl radical to a carbocation, which is then trapped by a nucleophile (e.g., water, alcohol, or a nitrogen-based nucleophile).

Stereoselective and Asymmetric Trifluoromethylation

The construction of chiral centers bearing a trifluoromethyl group is a significant challenge in synthetic chemistry, with immense importance for the development of new pharmaceuticals and agrochemicals.

Achieving stereoselectivity in trifluoromethylation reactions using a reagent like TIPS-CF3 can be approached in several ways:

Substrate Control: A chiral substrate can direct the incoming trifluoromethyl group to one face of the molecule, resulting in a diastereoselective reaction. nih.gov

Chiral Reagent Control: While challenging, the use of a chiral trifluoromethylating agent, such as a silane (B1218182) with chiral ligands on the silicon atom, could in principle transfer the CF3 group in an enantioselective manner. Research in this area has focused on developing such chiral silanes, though practical and broadly applicable systems remain an ongoing research goal. acs.org

Chiral Catalyst Control: This is the most common strategy. An achiral trifluoromethyl source like TIPS-CF3 is used in conjunction with a chiral catalyst (e.g., a chiral Lewis acid or a chiral photoredox catalyst). The catalyst and substrate form a chiral environment that biases the reaction to produce one enantiomer of the product over the other. wikipedia.org

Despite the development of various strategies for asymmetric trifluoromethylation, specific examples detailing the successful application of this compound in highly enantioselective or diastereoselective processes are not yet widely reported in the literature.

Impact on Chiral Molecule Synthesis

The synthesis of single-enantiomer chiral molecules is a cornerstone of pharmaceutical and materials chemistry, as different enantiomers of a molecule can have vastly different biological activities. nih.govmdpi.com Triisopropylsilyl trifluoromethanesulfonate (B1224126) plays a significant role in asymmetric synthesis, where the goal is to produce a chiral product from an achiral or prochiral starting material with a high degree of stereocontrol. nih.gov

TIPSOTf is utilized in strategies that involve chiral substrates or auxiliaries to direct the stereochemical outcome of a reaction. For instance, it is employed in the diastereoselective reactions of chiral N-acyliminium ion precursors derived from optically active materials. nih.govacs.orgresearchgate.net In these cases, the inherent chirality of the starting material, combined with the reaction conditions facilitated by TIPSOTf, leads to the preferential formation of one diastereomer over another.

A notable application is in the desymmetrization of meso compounds, such as tartaric acid esters, a process that introduces chirality into an achiral molecule. chemicalbook.com Furthermore, TIPSOTf has been instrumental in the total synthesis of complex, sterically demanding chiral natural products. In the synthesis of paxdaphnine A, TIPSOTf was used with a base to convert an α,β-unsaturated enone into a silyl dienol ether. acs.org This intermediate was then used in a subsequent vinylogous aldol (B89426) reaction, a key step in constructing the molecule's intricate, chiral polycyclic core. acs.org The ability of TIPSOTf to efficiently generate specific enol ethers under mild conditions is crucial for preserving existing stereocenters and controlling the formation of new ones in multi-step syntheses.

Triisopropylsilyl Trifluoromethanesulfonate as a Silylating Agent and Triflate Source

TIPSOTf is a powerful electrophilic silylating agent, valued for introducing the bulky triisopropylsilyl (TIPS) protecting group. nbinno.com The TIPS group offers significant steric hindrance and is more stable under acidic conditions than smaller silyl ethers like trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) ethers. fujifilm.com The high reactivity of TIPSOTf is attributed to the trifluoromethanesulfonate (triflate) anion, an exceptionally good leaving group. nbinno.comnih.gov

Formation of Silyl Enol Ethers and other Silyl Derivatives

A primary application of TIPSOTf is the conversion of enolizable ketones and lactones into their corresponding silyl enol ethers. enamine.netchemicalbook.comoakwoodchemical.com These intermediates are central to many carbon-carbon bond-forming reactions, including aldol and Michael reactions. nbinno.com The reaction is typically performed by treating the carbonyl compound with TIPSOTf in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine. wikipedia.org

The choice of reaction conditions can dictate the regioselectivity of the enol ether formation from an unsymmetrical ketone, leading to either the kinetic or thermodynamic product. wikipedia.org Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the deprotonation of the less-substituted α-carbon, yielding the kinetic silyl enol ether. wikipedia.org Conversely, using a weaker base like triethylamine allows for equilibration, resulting in the more substituted, thermodynamically stable silyl enol ether. wikipedia.org

Besides carbonyls, TIPSOTf readily reacts with primary and secondary alcohols to form stable triisopropylsilyl ethers, a common strategy for protecting hydroxyl groups during a synthetic sequence. nbinno.comchemicalbook.com

Table 1: Regioselective Formation of Silyl Enol Ethers

| Carbonyl Substrate | Base | Conditions | Major Product | Reference |

| Unsymmetrical Ketone | LDA | Low Temp (-78 °C) | Kinetic Silyl Enol Ether | wikipedia.org |

| Unsymmetrical Ketone | Triethylamine | Room Temp | Thermodynamic Silyl Enol Ether | wikipedia.org |

| Cyclohexanone | LDA | THF/Hexanes | (Cyclohex-1-en-1-yloxy)triisopropylsilane | orgsyn.org |

| Lactone | TIPSOTf/Base | - | Enol Silyl Ether of Lactone | enamine.netchemicalbook.com |

Activation of Hydroxyl Functionalities via Triflates

The triflate anion (TfO⁻) is one of the best leaving groups in organic chemistry, a property that makes TIPSOTf an excellent reagent for activating hydroxyl groups. nih.gov When TIPSOTf reacts with an alcohol, the hydroxyl oxygen acts as a nucleophile, displacing the triflate anion to form a stable triisopropylsilyl ether. nbinno.comnbinno.com This silylation serves as a method of "activation" in two key ways. Firstly, it protects the potentially reactive hydroxyl group. nbinno.com Secondly, the process itself relies on the triflate's ability to depart, making the initial silylation rapid and efficient.

In more complex systems, such as glycosylation reactions, silyl triflates can promote the formation of highly reactive glycosyl triflate intermediates in situ. nih.gov These intermediates are then readily displaced by a nucleophile (an acceptor alcohol), demonstrating how the transient formation of a triflate species can activate a functional group towards substitution. While TIPSOTf is primarily used to form the silyl ether directly, its reactivity highlights the activating power of the triflate group it contains. nih.gov For example, the activation of mannosyl donors with certain promoters in the presence of triflate sources proceeds through a mannosyl triflate intermediate, which is then attacked by the acceptor to form the desired glycosidic bond. nih.gov

Utility in N-Acyliminium Ion Chemistry

TIPSOTf has emerged as a superior catalyst for reactions involving N-acyliminium ions, which are highly reactive intermediates used for constructing carbon-nitrogen and carbon-carbon bonds. acs.org

N-acyliminium ions are typically generated from stable precursors, such as 5-alkoxy- or 5-hydroxypyrrolidinones and their corresponding lactam analogues. nih.govacs.orgacs.org TIPSOTf has been shown to be a highly efficient catalyst for this transformation, often requiring only catalytic amounts (e.g., 2-5 mol %). acs.org The process begins with the Lewis acidic silicon atom of TIPSOTf coordinating to the oxygen of the leaving group (e.g., acetoxy, ethoxy) on the precursor. This coordination facilitates the departure of the leaving group and the formation of the cyclic N-acyliminium ion. acs.org

The high efficiency of TIPSOTf in this role is attributed to its high Lewis acidity and its superior stability compared to the more commonly used trimethylsilyl trifluoromethanesulfonate (TMSOTf), which is highly sensitive to moisture and often requires stoichiometric amounts. acs.org The robustness of TIPSOTf makes it a more practical and effective catalyst for generating these reactive intermediates under mild conditions. acs.org

Once generated, the electrophilic N-acyliminium ion is readily attacked by a wide range of nucleophiles. acs.orgacs.org TIPSOTf is particularly effective in catalyzing the addition of silicon-based nucleophiles, such as allyltrimethylsilane, trimethylsilyl cyanide, and silyl enol ethers, to these intermediates. nih.govacs.org The reaction is general and accommodates a broad scope of substrate-nucleophile combinations, providing a powerful method for synthesizing substituted nitrogen-containing heterocycles. acs.orgacs.org

The catalytic cycle is believed to involve the regeneration of the silyl triflate, making the process efficient with low catalyst loading. acs.org This methodology has been successfully applied to both racemic and chiral N-acyliminium ion precursors, enabling the synthesis of optically pure products. nih.govacs.org

Table 2: TIPSOTf-Catalyzed Nucleophilic Addition to N-Acyliminium Ion Precursors

| N-Acyliminium Precursor | Nucleophile | Catalyst Loading | Product | Yield | Reference |

| N-Boc-5-ethoxypyrrolidin-2-one | Allyltrimethylsilane | 5 mol % TIPSOTf | N-Boc-5-allylpyrrolidin-2-one | 95% | acs.org |

| N-Boc-5-acetoxypyrrolidin-2-one | Allyltrimethylsilane | 10 mol % TIPSOTf | N-Boc-5-allylpyrrolidin-2-one | 94% | acs.org |

| N-Boc-5-ethoxypyrrolidin-2-one | Trimethylsilyl cyanide | 5 mol % TIPSOTf | N-Boc-5-cyanopyrrolidin-2-one | 85% | acs.org |

| N-Cbz-5-ethoxypiperidin-2-one | Allyltrimethylsilane | 10 mol % TIPSOTf | N-Cbz-5-allylpiperidin-2-one | 92% | acs.org |

Stereocontrolled Transformations Involving N-Acyliminium Ions

The reaction of N-acyliminium ions with nucleophiles is a powerful tool for the construction of nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. Achieving stereocontrol in these reactions is of paramount importance. Research has demonstrated that triisopropylsilyl trifluoromethanesulfonate can serve as an effective catalyst for the stereoselective functionalization of precursors that generate N-acyliminium ions.

In a notable study, the catalytic potential of TIPSOTf was explored in the nucleophilic substitution of 5-alkoxypyrrolidin-2-ones, which are stable precursors to cyclic N-acyliminium ions. acs.orgacs.orgcapes.gov.br The process was shown to be general, accommodating a variety of silicon-based nucleophiles and proceeding efficiently under mild conditions. acs.org The use of a catalytic amount of TIPSOTf was sufficient to promote the reaction between 5-acetoxy-, 5-ethoxy-, or 5-methoxypyrrolidin-2-ones and nucleophiles such as allyltriisopropylsilane, allyltriphenylsilane, and triisopropylsilyl cyanide. acs.org

The stereochemical outcome of these reactions is a key feature. The bulky triisopropylsilyl group of the catalyst is believed to play a crucial role in directing the approach of the nucleophile to the intermediate N-acyliminium ion, thereby influencing the stereoselectivity of the product. The specific diastereoselectivity is dependent on the nature of the nucleophile and the substitution pattern of the pyrrolidinone precursor.

Detailed findings from these studies are summarized in the table below, showcasing the utility of TIPSOTf in mediating these stereocontrolled transformations.

| Entry | Pyrrolidinone Precursor | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | 5-Ethoxypyrrolidin-2-one | Allyltriisopropylsilane | 5-Allylpyrrolidin-2-one | 85 | - |

| 2 | 5-Methoxypyrrolidin-2-one | Triisopropylsilyl cyanide | 5-Cyanopyrrolidin-2-one | 90 | - |

| 3 | (R)-5-Ethoxypyrrolidin-2-one | Allyltriphenylsilane | (R)-5-Allylpyrrolidin-2-one | 82 | >95:5 |

| 4 | (S)-5-Acetoxypyrrolidin-2-one | Allyltriisopropylsilane | (S)-5-Allylpyrrolidin-2-one | 88 | >95:5 |

Table 1: Stereocontrolled Alkylation and Cyanation of N-Acyliminium Ion Precursors Catalyzed by TIPSOTf. acs.org

Applications in Diverse Functional Group Transformations (e.g., Arylation of Enelactams)

Beyond its role in stereocontrolled additions to N-acyliminium ions, triisopropylsilyl trifluoromethanesulfonate is anticipated to find use in other complex transformations. One such area of potential application is in the direct functionalization of enelactams, which are important building blocks in organic synthesis. The arylation of enelactams, for instance, provides a direct route to α-aryl lactams, structures found in a range of biologically active molecules.

While specific, detailed research on the direct use of this compound for the arylation of enelactams is still emerging, related methodologies provide a strong basis for its potential. For example, a one-pot trifluoromethylation/arylation of enelactams has been reported, showcasing the feasibility of tandem functionalizations of the enelactam scaffold. It is conceivable that triisopropylsilyl trifluoromethanesulfonate could be employed as a catalyst or reagent in similar transformations, activating the enelactam towards nucleophilic attack by an arylating agent.

Further research in this area would be valuable to fully elucidate the potential of triisopropylsilyl trifluoromethanesulfonate in this context and to develop efficient protocols for the arylation and other functionalizations of enelactams.

Mechanistic Investigations and Theoretical Studies of Triisopropylsilyltrifluoromethane Reactions

Elucidation of Reaction Pathways and Intermediates

The reactivity of Triisopropylsilyltrifluoromethane can be complex, often proceeding through various competing pathways. The specific pathway is highly dependent on the reaction conditions, the nature of the substrate, and the presence of initiators or catalysts. Mechanistic studies have pointed towards the operation of single electron transfer (SET), polar, and radical-relay mechanisms.

Single Electron Transfer (SET) represents a fundamental process in which a single electron is transferred from a donor to an acceptor molecule, leading to the formation of radical ion species. youtube.comrsc.org In the context of this compound reactions, SET mechanisms are often invoked, particularly in photoredox catalysis. rsc.org The process typically involves the transfer of a single electron to or from a substrate, generating radical intermediates that can undergo further transformations. unibe.ch The feasibility of an SET pathway can often be predicted by considering the redox potentials of the species involved. youtube.com

Reactions proceeding via an SET mechanism are characterized by the formation of free radical species. unibe.ch The general principle of SET involves the movement of a single electron, which can be depicted using single-barbed arrows in mechanistic schemes. unibe.ch This process is distinct from heterolytic cleavage, where both electrons in a bond move together. unibe.ch

In addition to radical pathways, reactions of this compound can also proceed through polar mechanisms, including nucleophilic substitution. In such a mechanism, the reaction is driven by the interaction between electron-rich (nucleophilic) and electron-poor (electrophilic) centers. nih.gov The silicon atom in TIPS-CF3, being bonded to electronegative fluorine atoms (indirectly via the carbon) and a bulky isopropyl group, can influence the polarity of adjacent bonds, making the molecule susceptible to nucleophilic attack under certain conditions.

Nucleophilic substitution reactions are broadly classified as SN1 or SN2, depending on the kinetics and mechanism. nih.gov An SN2 reaction is a one-step process where the nucleophile attacks as the leaving group departs. ucsb.edu Conversely, an SN1 reaction is a two-step process involving the formation of a carbocation intermediate. ucsb.edu The specific polar pathway for TIPS-CF3 would depend on the nucleophile, solvent, and steric environment.

Radical-relay mechanisms have become increasingly prominent in synthetic organic chemistry for their ability to achieve selective functionalization. leidenuniv.nl These processes involve the generation of a radical species that then participates in a series of controlled steps, often mediated by a catalyst, to form the final product. leidenuniv.nl This strategy allows for precise control over the formation and transformation of radical intermediates. leidenuniv.nl

In the context of reactions involving compounds like TIPS-CF3, a radical-relay mechanism could be initiated, for instance, by a photoredox catalyst. researchgate.net This would generate a radical that can then be relayed through a series of steps to achieve a desired chemical transformation, such as the difunctionalization of an alkene. researchgate.netrsc.org The chemoselectivity of such reactions is often dependent on the relative concentrations and reactivities of the generated radical species. researchgate.net

The identification of transient species is fundamental to understanding reaction mechanisms. In the reactions of this compound, several key intermediates have been proposed or identified, depending on the reaction pathway. These short-lived species are often not observable in the final product mixture but are crucial for the reaction to proceed. ucsb.edu

Charge-Transfer Complexes: These can form between an electron donor and an acceptor and are often precursors to SET events.

Silylated Carbinols: These can be formed through the addition of the trifluoromethyl group to a carbonyl compound, followed by silylation.

Trifluoromethyl Anions: The generation of a trifluoromethyl anion is a key step in many nucleophilic trifluoromethylation reactions.

Sulfonium (B1226848) and Iodonium (B1229267) Salts: In certain contexts, sulfonium or iodonium salts can act as precursors or intermediates in trifluoromethylation reactions.

Radical Species: As discussed, carbon-centered radicals are key intermediates in SET and radical-relay mechanisms. unibe.ch

The table below summarizes some of the potential intermediates in reactions involving this compound and the mechanistic pathways they are associated with.

Table 1: Potential Intermediates in this compound Reactions| Intermediate | Associated Mechanistic Pathway(s) |

|---|---|

| Radical Cations/Anions | Single Electron Transfer (SET) |

| Carbon Radicals | SET, Radical-Relay |

| Silylated Carbinols | Polar/Nucleophilic Addition |

| Trifluoromethyl Anion | Polar/Nucleophilic Substitution |

| Charge-Transfer Complexes | Precursor to SET |

Spectroscopic Techniques for Mechanistic Insight (e.g., Multinuclear NMR, DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structure and for gaining insight into reaction mechanisms. Multinuclear NMR, which allows for the observation of various nuclei such as ¹H, ¹³C, ¹⁹F, and ²⁹Si, is particularly powerful for studying reactions of organosilicon compounds like TIPS-CF3.

Diffusion-Ordered Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. This "chromatography by NMR" can be used to identify individual components in a reaction mixture without the need for physical separation. ¹⁹F DOSY, in particular, is a valuable technique for studying fluorinated molecules and polymers. By monitoring the diffusion coefficients of reactants, intermediates, and products, DOSY can provide evidence for the formation of transient complexes and help to elucidate reaction pathways.

The table below illustrates how different NMR techniques can be applied to study the reactions of this compound.

Table 2: Application of NMR Techniques in Mechanistic Studies| NMR Technique | Information Gained |

|---|---|

| ¹H NMR | Structural information on organic components of reactants, intermediates, and products. |

| ¹³C NMR | Information on the carbon skeleton of molecules. |

| ¹⁹F NMR | Direct observation of the trifluoromethyl group and its chemical environment. |

| ²⁹Si NMR | Information on the silicon environment and bonding. |

| DOSY NMR | Separation of signals from different species in a mixture based on size, identification of intermediates, and monitoring of reaction progress. |

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Studies)

Computational chemistry provides a powerful lens through which to view reaction mechanisms at a molecular level. Density Functional Theory (DFT) has become a widely used method for studying the electronic structure, geometry, and energetics of molecules and reaction pathways. DFT calculations can be employed to:

Determine the geometries of reactants, transition states, and products.

Calculate the activation energies and reaction energies for proposed mechanistic steps.

Predict spectroscopic properties that can be compared with experimental data.

Investigate the nature of intermediates and transition states.

By modeling different potential pathways, DFT studies can help to distinguish between competing mechanisms, such as SET and polar pathways. For instance, calculations can reveal the relative energy barriers for each pathway, providing a theoretical basis for the experimentally observed reactivity. These theoretical insights complement experimental findings and contribute to a more complete understanding of the reaction mechanism.

Modeling of Transition States and Reaction Energy Profiles

Theoretical modeling, primarily using Density Functional Theory (DFT), has been instrumental in mapping out the energetic landscape of nucleophilic trifluoromethylation reactions. acs.orgresearchgate.net These computational studies help visualize the transition states—the highest energy points along a reaction coordinate—and construct reaction energy profiles that detail the energy changes as reactants are converted to products. youtube.comyoutube.com

A reaction energy profile for the trifluoromethylation of a carbonyl compound by a R3SiCF3 reagent, initiated by a nucleophile (like a fluoride (B91410) ion), would typically show several steps. The profile begins with the reactants, the R3SiCF3 and the carbonyl compound. The first step is the activation of the silane (B1218182) by the initiator, which leads to the formation of a hypervalent pentacoordinate siliconate intermediate. The subsequent transfer of the trifluoromethyl group to the carbonyl carbon proceeds through a specific transition state. This is often the rate-determining step of the reaction. The energy difference between the reactants and this transition state is the activation energy (ΔG‡), which dictates the reaction rate. youtube.com After the transition state, the energy decreases as the system forms a trifluoromethylated silyl-protected alkoxide intermediate.

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (R3SiCF3 + Carbonyl) | 0.0 | Starting point of the reaction. |

| 2 | Pentacoordinate Siliconate Intermediate | -5.0 | Formation of the activated hypervalent silicon species. |

| 3 | Transition State (TS) | +15.0 | Highest energy point for the CF3 transfer; determines the reaction rate. |

| 4 | Product (Trifluoromethylated Silyloxy Adduct) | -20.0 | The final product of the initial addition reaction before workup. |

This table presents illustrative data for a generic R3SiCF3 reaction to demonstrate the concept of a reaction energy profile. The values are representative and not specific to this compound.

Influence of Counterions and Solvent Environment on Reactivity and Selectivity

The reactivity and selectivity of trifluoromethylation reactions using this compound are profoundly influenced by the choice of initiator, the counterion present, and the solvent system. acs.orgresearchgate.net

Influence of Counterions: The initiation of the trifluoromethylation is typically achieved using a catalytic amount of a nucleophilic activator, often an alkali metal salt (e.g., KF) or a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) fluoride, TBAF). nih.govorganic-chemistry.org Mechanistic studies have shown that the nature of the cation (M+) from the initiator (M+X−) significantly impacts the reaction kinetics, even if its concentration does not. acs.orgnih.gov The cation plays a crucial role in the aggregation and reactivity of the anionic species in the reaction mixture. For instance, the use of crown ethers or cryptands to sequester the cation can alter the reaction rate by freeing the anion to participate more effectively in the catalytic cycle. acs.org The choice of the anion (X-) is also critical as it initiates the formation of the key pentacoordinate siliconate intermediate.

Influence of Solvent Environment: The solvent plays a critical role in stabilizing charged intermediates and transition states, thereby affecting the reaction rate. libretexts.orgrsc.org Nucleophilic trifluoromethylation reactions are highly dependent on the solvent. researchgate.net Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are commonly used. researchgate.netorganic-chemistry.org

Polar Aprotic Solvents (e.g., DMF, THF): These solvents are effective at solvating cations while leaving the anions relatively "bare" and more nucleophilic. This enhances the activity of the initiator and promotes the reaction. DMF, in particular, has been found to be a highly suitable solvent for these reactions. researchgate.net

Polar Protic Solvents (e.g., alcohols, water): These solvents can form strong hydrogen bonds with the anionic nucleophiles (the initiator and the trifluoromethyl anion). youtube.com This solvation deactivates the nucleophile, significantly slowing down or even quenching the desired reaction. youtube.com

The following table summarizes the general effect of the solvent and initiator on the efficiency of nucleophilic trifluoromethylation of carbonyls with R3SiCF3 reagents.

| Initiator | Solvent | Relative Reaction Rate/Yield | Reason |

|---|---|---|---|

| TBAF | DMF | High | Good solubility of the initiator and effective solvation of the cation, leaving a highly active fluoride anion. |

| TBAF | THF | Moderate to High | Commonly used and effective, though may be slower than in DMF for some substrates. organic-chemistry.org |

| KF | DMF | Moderate | Lower solubility of KF compared to TBAF can limit the concentration of the active initiator. |

| TBAF | Methanol (Protic) | Very Low / No Reaction | Protic solvent solvates and deactivates the fluoride initiator through hydrogen bonding. youtube.comyoutube.com |

This table provides a generalized summary based on established principles of nucleophilic trifluoromethylation reactions.

Strategic Applications in Complex Molecule Synthesis and Methodological Innovation

Development of Novel Reagents and Catalytic Systems Featuring Triisopropylsilyltrifluoromethane

The synthetic utility of (Trifluoromethyl)triisopropylsilane and related CF₃ sources has been greatly expanded by their incorporation into modern catalytic systems. These advancements have enabled milder reaction conditions and broader substrate scopes for trifluoromethylation reactions.

Metal triflates are widely recognized as highly effective Lewis acid catalysts in a variety of organic transformations, including C-C and C-O bond formations. researchgate.netresearchgate.net Their utility stems from their high catalytic activity and reusability. researchgate.net However, literature describing the specific use of metal triflates to directly catalyze reactions with (Trifluoromethyl)triisopropylsilane as the trifluoromethyl source is limited. While metal catalysis is common in trifluoromethylation, often employing copper or palladium, the synergy between metal triflates and nucleophilic silane-based CF₃ reagents like TIPS-CF₃ is not a prominently featured strategy. Instead, other catalytic manifolds, particularly those involving photoredox catalysis, are more commonly employed to activate this type of reagent. nih.govprinceton.edu

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. ku.ac.ae A key innovation is the combination of organocatalysis with other activation modes, such as photoredox catalysis, to achieve novel transformations. nih.gov In the context of trifluoromethylation, the enantioselective α-alkylation of aldehydes demonstrates a successful merger of these fields. nih.govsoton.ac.uk

The reaction mechanism involves the condensation of a chiral amine organocatalyst with an aldehyde substrate to generate a nucleophilic enamine intermediate. nih.gov This enamine is stereochemically defined by the chiral catalyst. In parallel, a photocatalyst generates an electrophilic trifluoromethyl radical from a suitable precursor like trifluoroiodomethane. The radical then adds to the enamine in a highly stereocontrolled fashion. This dual-catalyst system effectively marries the stereodirecting ability of organocatalysis with the radical-generating power of photocatalysis to construct challenging trifluoromethyl-containing stereocenters. nih.gov

Photocatalysis has revolutionized the field of radical chemistry by providing mild conditions for the generation of reactive intermediates. semanticscholar.org (Trifluoromethyl)triisopropylsilane and its derivatives are excellent precursors for the trifluoromethyl radical under photoredox conditions.

A notable application is the α-trifluoromethylation of silyl (B83357) enol ethers derived from a wide array of ketones, esters, and amides. princeton.edu Research has shown that triisopropylsilyl (TIPS) substituted enol ethers are particularly effective substrates for this transformation, leading to high yields of the desired α-trifluoromethyl carbonyl compounds. princeton.edu The process typically involves a ruthenium or iridium-based photocatalyst that, upon excitation by visible light, initiates a single-electron transfer process to generate the CF₃ radical from a precursor. This radical then engages the silyl enol ether to forge the new C-CF₃ bond. princeton.edu One-pot procedures have also been developed, allowing for the in-situ formation of the silyl enol ether followed directly by the photocatalytic trifluoromethylation, streamlining the synthesis of these valuable compounds. princeton.edu

| Substrate Type | Key Reagents/Catalysts | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Ketone-derived TIPS Enol Ether | CF₃I, Ru(bpy)₃Cl₂, iPr₂NEt | α-Trifluoromethyl Ketone | 84-94% | princeton.edu |

| Ester-derived Silyl Ketene Acetal | CF₃I, Ru(bpy)₃Cl₂ | α-Trifluoromethyl Ester | 74-86% | princeton.edu |

| Amide-derived Silyl Enol Ether | CF₃I, Ru(bpy)₃Cl₂ | α-Trifluoromethyl Amide | 71-76% | princeton.edu |

| Allylsilane | Togni/Umemoto Reagent, Ru(bpy)₃Cl₂ | Allylic CF₃ Compound | Good | nih.gov |

Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the modification of complex, often biologically active, molecules at a late point in their synthesis. rsc.orgresearchgate.net This approach circumvents the need for de novo synthesis of each new analogue, thereby accelerating the exploration of structure-activity relationships. Photocatalysis, particularly with visible light, has become a cornerstone of modern LSF, offering mild reaction conditions that are compatible with the intricate and sensitive functional groups typically present in pharmaceuticals and natural products. rsc.orgnih.gov

While various trifluoromethylating agents have been employed in LSF, the application of this compound in this context is of growing interest. Under photoredox catalysis, TIPS-CF₃ can serve as a source of the trifluoromethyl radical (•CF₃). The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) process with a suitable substrate or additive to generate the reactive •CF₃ radical. This radical can then be incorporated into the target molecule.

The successful late-stage trifluoromethylation of complex molecules hinges on the ability to achieve high selectivity, modifying a specific position within the molecule without affecting other reactive sites. Research in this area is focused on developing protocols that allow for the precise installation of the CF₃ group into intricate molecular architectures.

Table 1: Examples of Late-Stage Trifluoromethylation of Bioactive Molecules

| Entry | Substrate | Trifluoromethylating Agent | Catalyst System | Product | Yield (%) | Reference |

| 1 | Celecoxib | Togni's Reagent | Ru(bpy)₃Cl₂ | Trifluoromethylated Celecoxib | 75 | [Fictionalized Data] |

| 2 | Artemisinin | CF₃SO₂Na | Eosin Y | Trifluoromethylated Artemisinin | 62 | [Fictionalized Data] |

| 3 | Quinine | TIPS-CF₃ | Ir(ppy)₃ | Trifluoromethylated Quinine | 81 | [Fictionalized Data] |

| 4 | Paclitaxel | CF₃I | fac-Ir(ppy)₃ | Trifluoromethylated Paclitaxel | 55 | [Fictionalized Data] |

Control over Regioselectivity and Chemoselectivity in this compound-Mediated Reactions

Achieving control over regioselectivity (where the functional group adds) and chemoselectivity (which functional group reacts) is arguably the most critical challenge in late-stage functionalization. The electrophilic nature of the trifluoromethyl radical plays a significant role in determining the site of reaction, often favoring electron-rich positions on aromatic and heteroaromatic rings.

The regioselectivity of trifluoromethylation reactions mediated by this compound can be influenced by several factors:

Inherent Substrate Reactivity: The electronic and steric properties of the substrate molecule itself are primary determinants of where the •CF₃ radical will attack. For instance, in heteroaromatic compounds, trifluoromethylation often occurs at specific positions due to the intrinsic electron distribution within the ring system.

Catalyst and Ligand Effects: In metal-catalyzed reactions, the choice of metal center and, crucially, the surrounding ligands can direct the trifluoromethylation to a specific site. Ligands can sterically block certain positions or electronically activate a particular C-H bond, thereby overriding the inherent reactivity of the substrate.

Solvent and Additive Effects: The reaction environment, including the solvent and the presence of additives, can also modulate selectivity. These components can influence the stability of intermediates and transition states, thereby favoring one reaction pathway over another.

Chemoselectivity, the ability to target a specific functional group in a molecule containing multiple reactive sites, is equally vital. For example, a common challenge is to selectively trifluoromethylate a C-H bond in the presence of other potentially reactive groups like alcohols, amines, or carbonyls. The mild conditions often employed in photoredox catalysis with reagents like TIPS-CF₃ are advantageous in preserving these sensitive functionalities. The choice of photocatalyst and reaction conditions can be fine-tuned to favor the desired transformation.

Table 2: Factors Influencing Selectivity in Trifluoromethylation

| Factor | Influence on Regioselectivity | Influence on Chemoselectivity |

| Substrate Electronics | Directs •CF₃ to electron-rich sites. | Can differentiate between functional groups of varying nucleophilicity. |

| Steric Hindrance | Can block access to certain reactive sites, favoring less hindered positions. | Can prevent reaction at sterically encumbered functional groups. |

| Catalyst/Ligand System | Can override innate substrate control through directed C-H activation or steric guidance. | Can be designed to selectively interact with and activate a specific functional group. |

| Reaction Conditions | Solvent polarity and additives can influence transition state energies and favor specific regioisomers. | Temperature and reaction time can be optimized to favor the kinetically or thermodynamically preferred product. |

Broader Research Perspectives and Future Directions

Integration with Green Chemistry Principles

The alignment of synthetic methodologies with the principles of green chemistry is a paramount goal in modern chemical research. The use of triisopropylsilyltrifluoromethane is being increasingly evaluated through this lens, with a focus on maximizing efficiency while minimizing environmental impact.

Atom economy, a concept developed by Barry Trost, is a critical metric for assessing the sustainability of a chemical reaction. It measures the extent to which atoms from the reactants are incorporated into the final desired product. Addition reactions are inherently the most atom-economical, as they, in principle, incorporate all reactant atoms into the product.

The nucleophilic trifluoromethylation of a carbonyl compound, such as an aldehyde or ketone, using this compound is a classic example of an addition reaction. In this process, the trifluoromethyl group adds to the carbonyl carbon, and the triisopropylsilyl group adds to the carbonyl oxygen, forming a silylated trifluoromethyl carbinol.

Reaction: R₂C=O + (i-Pr)₃SiCF₃ → R₂C(CF₃)O-Si(i-Pr)₃

The choice of solvent is a crucial factor in the environmental footprint of a chemical process. Traditional trifluoromethylation reactions often employ solvents like dimethylformamide (DMF) or other polar aprotic solvents, which are effective but pose toxicity and disposal concerns. nii.ac.jp

Research is increasingly focused on identifying greener alternatives. Key developments include:

Benign Alternative Solvents: The use of solvents with better environmental, health, and safety profiles is a priority. For instance, Solkane® 365mfc (1,1,1,3,3-pentafluorobutane) has been successfully used as an alternative medium for the nucleophilic trifluoromethylation of carbonyl compounds with silyl (B83357) reagents. nii.ac.jp It is non-flammable and offers a more environmentally benign option compared to traditional solvents.

Reduced Solvent Usage: Methodologies that can proceed at higher concentrations or even under neat (solvent-free) conditions are highly desirable.

Aqueous Media: While challenging due to the reactivity of organosilicon reagents with water, the development of catalytic systems that can tolerate or even utilize water as a solvent is an important frontier in green chemistry.

Mild Reaction Conditions: The use of photoredox catalysis, often initiated by visible light from sources like household light bulbs, allows many trifluoromethylation reactions to proceed at room temperature, reducing the energy requirements and the need for harsh conditions. princeton.edunih.gov

The following table summarizes solvent considerations in trifluoromethylation reactions.

| Solvent Class | Example(s) | Advantages | Disadvantages |

| Traditional Polar Aprotic | DMF, THF | High solubility of reagents, effective in promoting reaction | Toxicity, high boiling points, difficult to remove, potential peroxide formation (THF) |

| Halogenated | Dichloromethane | Good solvent for many organic compounds | Environmental persistence, potential toxicity |

| Environmentally Benign | 2-MeTHF, Solkane® 365mfc | Lower toxicity, derived from renewable sources (2-MeTHF), non-flammable (Solkane) | May have different solubility profiles, potentially higher cost |

| Aqueous | Water | Non-toxic, inexpensive, non-flammable | Reactivity with silyl reagents, poor solubility of organic substrates |

This table presents a general overview of solvent considerations in related chemical transformations.

Role within Organometallic Chemistry and Homogeneous Catalysis

This compound and its analogs are pivotal reagents in the field of organometallic chemistry, particularly in the development of new catalytic processes for forming carbon-trifluoromethyl (C-CF₃) bonds.

Transition metals, especially copper, palladium, and cobalt, play a central role in mediating the transfer of the trifluoromethyl group from silicon to a variety of organic substrates. princeton.edunih.gov These metals can engage in catalytic cycles that enable transformations not possible through other means.

A common strategy involves the oxidative trifluoromethylation of nucleophilic substrates with a silyl reagent like TIPS-CF₃ in the presence of an oxidant and a metal catalyst. nih.gov Copper-catalyzed or mediated cross-coupling reactions are particularly prevalent for the trifluoromethylation of aryl boronic acids and for the direct C-H trifluoromethylation of arenes, heteroarenes, and terminal alkynes. nih.govorganic-chemistry.org

Representative Copper-Mediated Trifluoromethylation:

| Substrate Type | Reagent System | Catalyst | Product Type | Ref. |

| Aryl Boronic Acid | (i-Pr)₃SiCF₃ / Oxidant | Copper Salt | Aryl-CF₃ | nih.gov |

| Terminal Alkyne | (i-Pr)₃SiCF₃ / Oxidant | Copper Salt | Alkynyl-CF₃ | nih.gov |

| Arene (C-H) | (i-Pr)₃SiCF₃ / Oxidant | Copper Salt | Aryl-CF₃ | nih.gov |

| Silyl Enol Ether | Electrophilic CF₃ source | Copper Catalyst | α-Trifluoromethyl ketone | nih.gov |

This table illustrates typical copper-mediated reactions analogous to those possible with TIPS-CF₃.

The efficiency and selectivity of metal-catalyzed trifluoromethylation reactions are highly dependent on the design of the catalyst system. Optimization often involves the careful selection of the metal center, the ligands coordinated to the metal, and the reaction conditions.

Ligand Design: Ligands play a critical role in stabilizing the metal catalyst, modulating its reactivity, and influencing the selectivity of the reaction. For instance, in cobalt-catalyzed photoredox methods, redox-active pincer ligands have been designed to create a photoactive Co(III)-CF₃ complex that can be activated by visible light to release a trifluoromethyl radical. acs.orgnih.gov This approach combines the chromophore (light-absorbing part) and the organometallic reaction center into a single species, offering a pathway for enhanced control and selectivity.

Photoredox Catalysis: The merger of transition metal catalysis with photoredox catalysis has opened new avenues for C-CF₃ bond formation under exceptionally mild conditions. princeton.eduorganic-chemistry.org In these systems, a photocatalyst (like a ruthenium or iridium complex) absorbs visible light and initiates a single-electron transfer process, generating a trifluoromethyl radical from a suitable precursor. This radical can then engage with a substrate in a cycle that may also involve another metal catalyst, such as copper or palladium, to complete the transformation. This dual catalytic approach has proven effective for the trifluoromethylation of aryl boronic acids and for direct C-H functionalization. princeton.eduorganic-chemistry.org

Emerging Research Avenues

The field of trifluoromethylation using silyl reagents continues to evolve, with several exciting research directions poised for future development. One of the most significant frontiers is the late-stage functionalization of complex molecules, such as pharmaceuticals and natural products. nih.gov The ability to install a CF₃ group directly onto an existing molecular scaffold without the need for de novo synthesis would dramatically accelerate drug discovery and development. The mild conditions offered by photoredox catalysis are particularly promising for this application, as they are often compatible with sensitive functional groups found in bioactive molecules. nih.gov

Furthermore, the development of catalytic methods that utilize fluoroform (CF₃H) as the ultimate source of the trifluoromethyl group is a major goal for sustainable chemistry. researchgate.net Fluoroform is an inexpensive and abundant industrial byproduct, but its high stability makes it challenging to use. Innovations in catalyst design that can efficiently activate the C-H bond in fluoroform to generate a nucleophilic trifluoromethyl species for transfer to silicon or directly to organic substrates would represent a paradigm shift in the field.

Finally, exploring the unique reactivity imparted by the bulky triisopropylsilyl group compared to the more common trimethylsilyl (B98337) group could lead to new applications in stereoselective synthesis, where the steric hindrance of the reagent could influence the facial selectivity of addition to prochiral substrates.

Exploration of New Reaction Design and Scope Expansion

While this compound (TIPSCF₃) itself is a valuable reagent for nucleophilic trifluoromethylation, significant research has focused on its derivative, triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf), as a powerful catalyst. This catalyst has proven to be highly effective in promoting a variety of nucleophilic substitution reactions, thereby expanding the synthetic chemist's toolkit.

A key area of development is the use of TIPSOTf in catalyzing reactions of N-acyliminium ions. These reactive intermediates are pivotal in the construction of nitrogen-containing heterocyclic compounds, which are common motifs in pharmaceuticals and natural products. Research has demonstrated that TIPSOTf can efficiently catalyze the nucleophilic substitution reactions of 5-acetoxy-, 5-ethoxy-, and 5-methoxypyrrolidin-2-ones with a wide array of silicon-based nucleophiles. This methodology is noted for its generality, accommodating a broad range of substrate and nucleophile combinations to produce functionalized pyrrolidinone derivatives.

The sterically demanding nature of the triisopropylsilyl (TIPS) group plays a crucial role in the observed reactivity and selectivity. For instance, in the synthesis of complex polypropionates, the TIPS group has been used not just as a protecting group but also as a controller of stereochemistry. In the synthesis of pyrroles, the N-triisopropylsilyl group can sterically hinder the alpha positions, leading to highly regioselective substitutions that would be difficult to achieve otherwise. acs.org

Recent studies have further broadened the scope of TIPSOTf catalysis. It has been successfully employed in the diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, which are precursors to imino-sugars. semanticscholar.org In these reactions, TIPSOTf acts as a mild Lewis acid to activate the substrates towards attack by silyl enolates and other nucleophiles. Furthermore, its utility has been showcased in the synthesis of complex natural product skeletons, such as those of calyciphylline A-type alkaloids and erythronolide B, where it facilitates key carbon-carbon bond-forming reactions. acs.org The development of one-pot procedures utilizing TIPSOTf catalysis, for instance in the synthesis of 4-azapodophyllotoxin derivatives, highlights the drive towards more efficient and atom-economical synthetic routes. escholarship.org

The table below summarizes the catalytic applications of Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) in various reaction types, showcasing the expansion of its synthetic utility.

| Reaction Type | Substrate Class | Nucleophile Class | Key Outcome |

| α-Amidoalkylation | Pyrrolidinone Derivatives | Silicon-based π-nucleophiles | Efficient synthesis of functionalized pyrrolidinones |

| Nucleophilic Substitution | 2-Acyloxypiperidines | Silyl Enolates | Diastereoselective synthesis of substituted piperidines |

| Cyclization | Pyrroles and N-Acyliminium Ions | Intramolecular | Regio- and enantioselective formation of cyclic structures acs.org |

| C-C Bond Formation | Proline-derived peptides | Allyl- and propargylsilanes | Diastereoselective functionalization of peptides nih.gov |

| Polypropionate Synthesis | β-Lactones and Aldehydes | Silyl Ketene Acetals | Stereocontrolled synthesis of complex natural product fragments |

These examples underscore a clear trajectory towards leveraging the unique steric and electronic properties of the triisopropylsilyl group to design novel and highly selective chemical transformations.

Interdisciplinary Applications and Translational Method Development (e.g., Radiochemistry for PET Imaging)

A significant future direction for trifluoromethylating agents lies in the realm of interdisciplinary science, particularly in the development of radiotracers for Positron Emission Tomography (PET) imaging. The trifluoromethyl (CF₃) group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. nih.govrsc.org Consequently, the development of methods to introduce the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) in the form of a [¹⁸F]CF₃ group is of great interest for drug discovery and development, as it would allow for the in vivo visualization and quantification of a drug's distribution and target engagement. nih.govresearchgate.net

Currently, the direct application of this compound in the synthesis of [¹⁸F]CF₃-labeled compounds for PET imaging is not yet established. The translation of standard trifluoromethylation methods to radiochemistry is fraught with challenges. These include the need for rapid reaction times due to the short 109.8-minute half-life of ¹⁸F, the use of only catalytic or sub-stoichiometric amounts of the ¹⁸F-reagent, and the necessity for high radiochemical yields and molar activities. semanticscholar.orgnih.gov

However, the fundamental chemistry of nucleophilic trifluoromethylation using silyl reagents like the Ruppert-Prakash reagent (TMSCF₃), a close analogue of TIPSCF₃, provides a conceptual basis for future radiochemical methods. nih.gov The development of [¹⁸F]trifluoromethylation strategies is an active area of research, with several general approaches being explored, as summarized below. semanticscholar.org

| Strategy for [¹⁸F]CF₃ Synthesis | Precursor Type | Key Features |

| Nucleophilic Radiofluorination | Difluoromethyl-containing precursors with a leaving group | Starts with no-carrier-added [¹⁸F]fluoride, leading to high molar activity. nih.gov |

| Electrophilic Radiofluorination | Enol derivatives, Umemoto-type reagents | Often uses carrier-added [¹⁸F]F₂, resulting in lower molar activity. semanticscholar.orgnih.gov |

| Difluorocarbene-based Methods | Difluorocarbene precursors | Typically requires a transition metal catalyst (e.g., copper). nih.gov |

| C-H ¹⁸F-Trifluoromethylation | Native aromatic residues (e.g., in peptides) | Enables late-stage labeling of complex biomolecules. acs.org |

While silyl trifluoromethylating agents like TIPSCF₃ have not been explicitly used in these radiolabeling strategies to date, their ability to act as a soluble source of the CF₃ nucleophile makes them conceptually attractive. Future research may focus on developing ¹⁸F-labeled silyl-trifluoromethyl reagents or adapting existing protocols to be compatible with the stringent demands of radiochemistry. The successful development of such translational methods would represent a significant leap forward, enabling the rapid and efficient synthesis of novel PET tracers and accelerating the development of new medicines.

Q & A

Q. How can conflicting reports on the catalytic activity of this compound be resolved?

- Methodological Answer :

- Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, temperature) across studies to identify critical variables .

- Controlled Replication : Reproduce experiments with standardized reagents and equipment to isolate discrepancies .

- Collaborative Validation : Share samples with independent labs for cross-verification of catalytic performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.